

An In-depth Technical Guide to Disperse Blue 291 (CAS 56548-64-2)

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Compound of Interest

Compound Name: Disperse blue 291

Cat. No.: B15555903

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 291, with the CAS number 56548-64-2, is a monoazo dye characterized by its deep blue hue and its application in coloring synthetic textiles. Chemically known as N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-acetamide, this compound has garnered scientific interest due to its toxicological profile, particularly its genotoxic potential. This technical guide provides a comprehensive overview of **Disperse Blue 291**, encompassing its physicochemical properties, synthesis, analytical methodologies, and toxicological data. Detailed experimental protocols for key assays are provided, and potential cellular mechanisms of action are explored through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers in toxicology, environmental science, and drug development who may encounter this compound or its structural analogs.

Chemical and Physical Properties

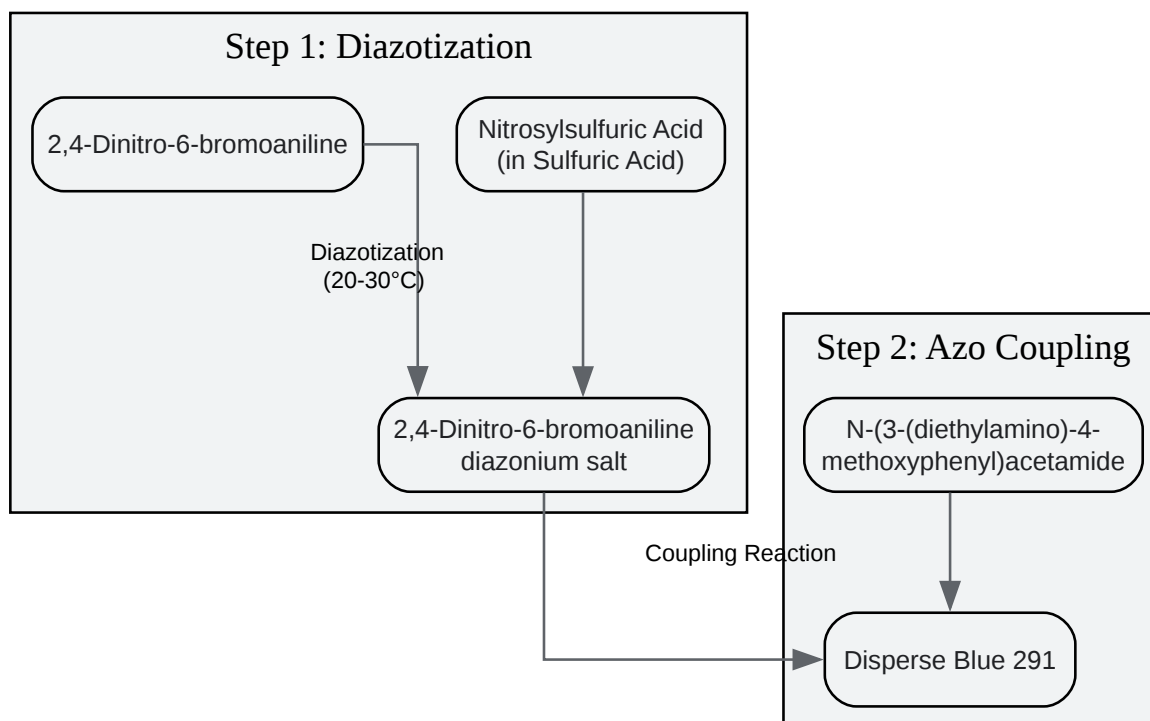
Disperse Blue 291 is a synthetic organic compound belonging to the azo dye class. Its chemical structure features a substituted azobenzene core, which is responsible for its color. The presence of nitro and bromo groups, as well as an acetamide and a diethylamino group, modulate its physicochemical properties and potential biological activity.

Property	Value	Reference(s)
CAS Number	56548-64-2	[1][2][3]
Molecular Formula	C ₁₉ H ₂₁ BrN ₆ O ₆	[1][2][3]
Molecular Weight	509.31 g/mol	[1][2][3]
IUPAC Name	N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide	[4]
Synonyms	C.I. 113395, Disperse Blue 5G, Disperse Navy Blue S-BGF300	[1][4]
Appearance	Dark blue tiny particles	[2]
Boiling Point	700.4 °C at 760 mmHg	[1]
Density	1.54 g/cm ³	[1][5]
Flash Point	377.4 °C	[1]
Water Solubility	Low	[6]
LogP	6.61	[7]

Synthesis

The synthesis of **Disperse Blue 291** is achieved through a well-established azo coupling reaction. The process involves two primary steps: the diazotization of an aromatic amine and the subsequent coupling with a suitable aromatic partner.[2]

Synthesis Workflow



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Caption: Synthesis of **Disperse Blue 291**.

Experimental Protocol: General Procedure

The synthesis of **Disperse Blue 291** involves the following general steps, as inferred from related patent literature.[8]

Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

- In a reaction vessel, 2,4-dinitro-6-bromoaniline is suspended in concentrated sulfuric acid.
- The mixture is cooled to a temperature between 20-30°C.
- A solution of nitrosylsulfuric acid is added dropwise to the suspension while maintaining the temperature.
- The reaction mixture is stirred for 2-3 hours to ensure complete formation of the 2,4-dinitro-6-bromoaniline diazonium salt.

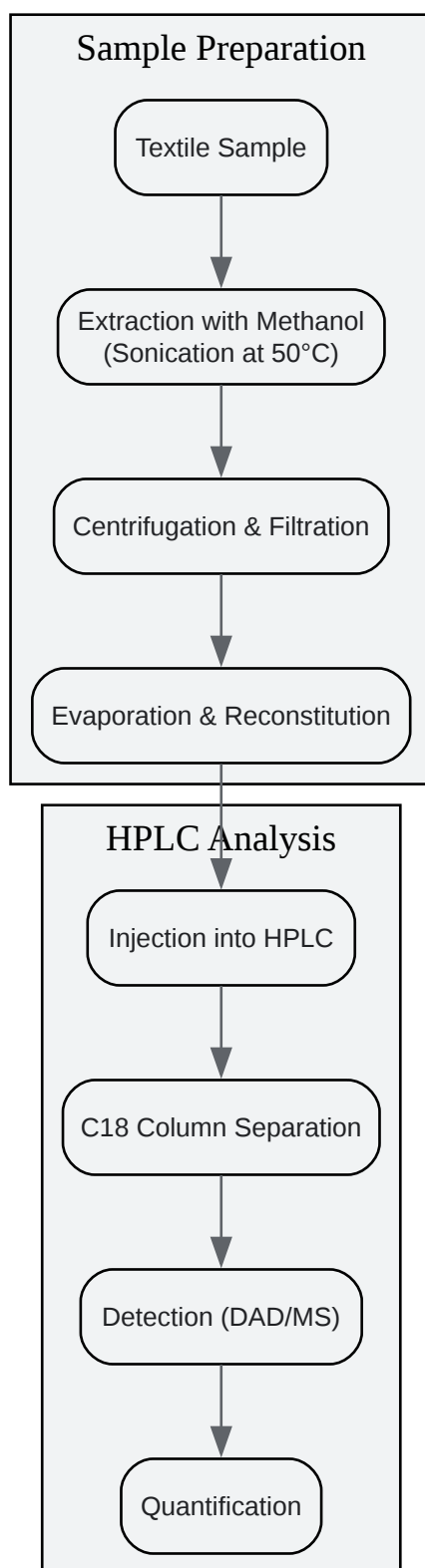
Step 2: Azo Coupling

- A separate solution of the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, is prepared in an appropriate solvent.
- The freshly prepared diazonium salt solution is slowly added to the coupling component solution.
- The reaction is typically carried out at a controlled pH and low temperature to promote the coupling reaction and minimize side reactions.
- The resulting precipitate, **Disperse Blue 291**, is then isolated by filtration.
- The crude product is washed with water to remove any unreacted starting materials and inorganic salts.
- Further purification can be achieved by recrystallization from a suitable solvent to obtain the final product of high purity.

Analytical Methodologies

The detection and quantification of **Disperse Blue 291** in various matrices, such as textiles and environmental samples, are crucial for quality control and safety assessment. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.

HPLC Analysis Workflow



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Caption: HPLC analysis of **Disperse Blue 291**.

Experimental Protocol: HPLC-DAD/MS

The following is a representative protocol for the analysis of **Disperse Blue 291** in textile samples.

Sample Preparation:

- Weigh approximately 1.0 g of the textile sample, cut into small pieces.
- Add 20 mL of methanol to the sample in a suitable container.
- Sonicate the mixture at 50°C for 30 minutes to extract the dye.
- Centrifuge the extract at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm filter.
- Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent mixture (e.g., 95:5 water/methanol).

Chromatographic Conditions:

Parameter	Value
Column	Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile
Gradient	A suitable gradient program to achieve separation
Flow Rate	0.3 mL/min
Column Temperature	30°C
Injection Volume	5 µL
Detection	Diode Array Detector (DAD) and/or Mass Spectrometry (MS)

Quantification:

Quantification is performed by constructing a calibration curve using standard solutions of **Disperse Blue 291** of known concentrations.

Toxicological Profile

Disperse Blue 291 has been the subject of several toxicological studies, with a primary focus on its genotoxicity.

Summary of Toxicological Data

Endpoint	Result	Species/System	Reference(s)
Genotoxicity (Comet Assay)	Increased DNA damage	Human hepatic cell line (HepG2)	[1][9]
Mutagenicity (Micronucleus Test)	Increased frequency of micronuclei	Human hepatic cell line (HepG2)	[1][9]
Genotoxicity (in vivo)	Increased frequency of micronucleated polychromatic erythrocytes at 50 mg/kg bw	Male Swiss mice (bone marrow)	[3]
Gene Expression	No significant changes in BAX, BCL2, SMAD4, and TNFA expression	Male Swiss mice (leukocytes)	[10]
Skin Sensitization	Classified as a skin sensitizer	[5]	
Ecotoxicity	High toxicity to fish	[11]	

Experimental Protocols for Genotoxicity Assays

4.2.1. Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

General Protocol:

- **Cell Preparation:** Prepare a single-cell suspension from the test system (e.g., HepG2 cells or isolated mouse cells).
- **Embedding in Agarose:** Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

- **Alkaline Unwinding:** Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
- **Electrophoresis:** Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleoid, forming a "comet tail."
- **Neutralization and Staining:** Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- **Visualization and Analysis:** Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

4.2.2. In Vitro Micronucleus Assay

This assay detects the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of dividing cells, which result from chromosomal damage.

General Protocol:

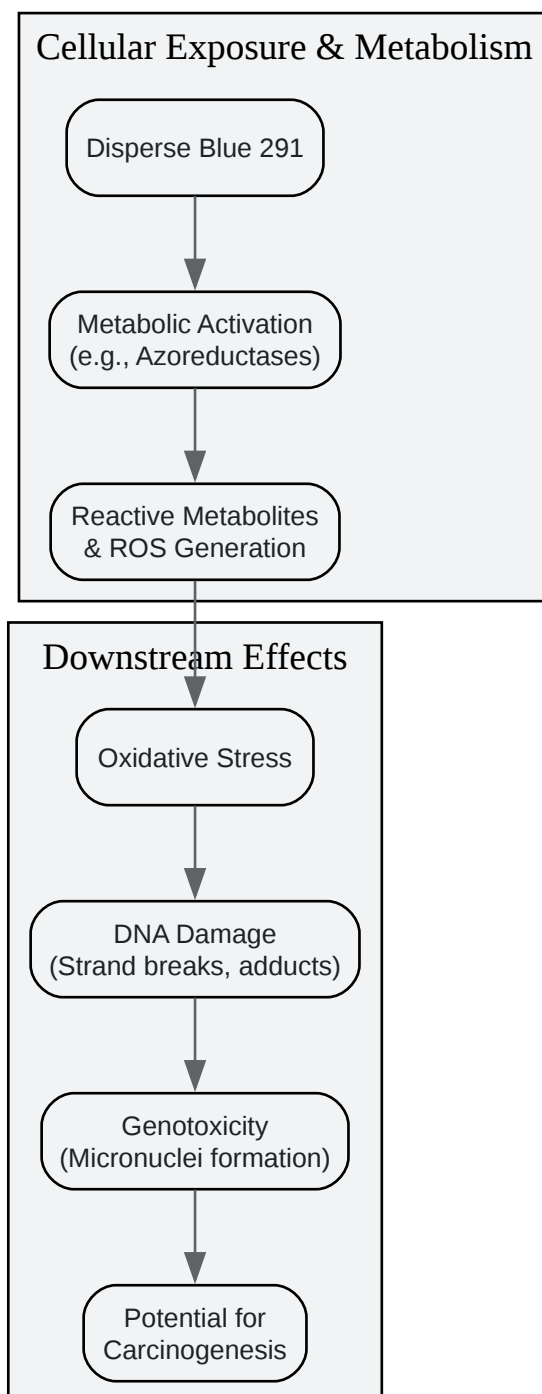
- **Cell Culture and Treatment:** Culture the cells (e.g., HepG2) and expose them to various concentrations of **Disperse Blue 291**.
- **Cytokinesis Block:** Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
- **Harvesting and Fixation:** Harvest the cells, treat them with a hypotonic solution, and fix them.
- **Slide Preparation and Staining:** Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain.
- **Scoring:** Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Potential Signaling Pathway Interactions

While direct studies on the interaction of **Disperse Blue 291** with specific signaling pathways relevant to drug development are limited, its nature as an azo dye suggests potential

mechanisms of action related to oxidative stress. Azo dyes are known to undergo metabolic reduction, which can lead to the generation of reactive oxygen species (ROS).

Hypothesized Mechanism of Genotoxicity

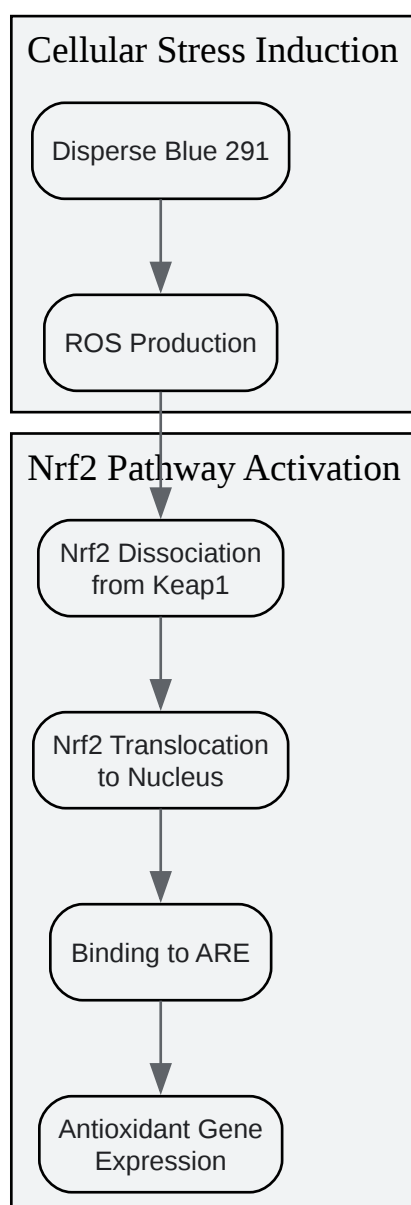


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Caption: Hypothesized genotoxicity of **Disperse Blue 291**.

Potential Interaction with Oxidative Stress-Related Pathways

The generation of ROS by **Disperse Blue 291** metabolites could potentially activate cellular stress response pathways, such as the Nrf2 pathway, which is a key regulator of antioxidant defenses.^[12] While not directly demonstrated for **Disperse Blue 291**, this is a plausible mechanism given the known properties of azo dyes.



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Caption: Potential Nrf2 pathway activation by **Disperse Blue 291**.

Conclusion

Disperse Blue 291 is a commercially relevant azo dye with well-documented applications in the textile industry. However, its toxicological profile, particularly its genotoxicity, warrants careful consideration. This technical guide has summarized the available data on its physicochemical properties, synthesis, and analytical detection. The provided experimental protocols for genotoxicity assays offer a framework for further investigation. While its direct interaction with signaling pathways relevant to drug development remains largely unexplored, the potential for inducing oxidative stress provides a plausible mechanism for its observed toxicity. Further research is needed to fully elucidate the molecular mechanisms underlying the biological effects of **Disperse Blue 291** and to assess its potential risks to human health and the environment.

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